![molecular formula C25H23N5O5 B2487868 ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 123980-49-4](/img/no-structure.png)

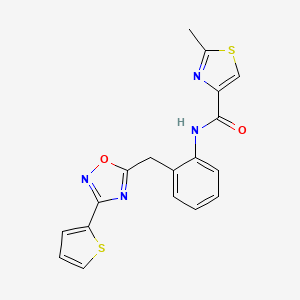

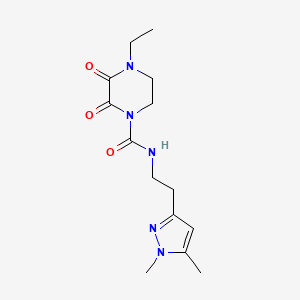

ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate" is a synthetic molecule with a diverse range of applications in chemical synthesis and potential biological activities. Its complex structure includes an imidazo[2,1-f]purin core, which is of significant interest due to its pharmacological potential.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including nitrosation, methylation, bromination, and cyclization, starting from base materials such as ethyl acetoacetate. Improved synthesis methods have been developed to simplify procedures and reduce production costs, yielding products with high purity and yield (L. Jing, 2003).

Molecular Structure Analysis

Studies on similar molecules reveal that hydrogen bonding plays a crucial role in the molecular arrangement. For instance, the inclusion complex of a related compound demonstrated intermolecular hydrogen bonding, contributing to its stability and structure (Y. Inouye, S. Shimokoshi, Y. Sakaino, 1999).

Chemical Reactions and Properties

Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate and its derivatives have been subjected to various heterocyclization reactions to synthesize molecules with potential antitumor activities. These reactions underline the compound's versatility in forming new chemical entities with significant biological relevance (R. Mohareb, M. S. Gamaan, 2018).

Physical Properties Analysis

The physical properties of similar compounds, such as crystal structure and solvate formation, have been detailed through techniques like X-ray diffraction. For example, the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate provided insights into its solid-state arrangement and interactions, critical for understanding the compound's stability and reactivity (Zhengyi Li, R. Liu, Meilan Zhu, Liang Chen, Xiao-qiang Sun, 2015).

Chemical Properties Analysis

The chemical properties, including photo-stability and reactivity under different conditions, are essential for understanding the compound's behavior in various environments. For instance, the photo-stability of KBT-3022, a related compound in aqueous solutions containing acetonitrile, was studied to evaluate its degradation pathways under light exposure (M. Hanamori, T. Mizuno, K. Akimoto, H. Nakagawa, 1992).

- L. Jing (2003) on improved synthesis methods (source).

- Y. Inouye, S. Shimokoshi, Y. Sakaino (1999) on molecular structure analysis (source).

- R. Mohareb, M. S. Gamaan (2018) on chemical reactions and antitumor activities (source).

- Zhengyi Li, R. Liu, Meilan Zhu, Liang Chen, Xiao-qiang Sun (2015) on crystal structure and physical properties (source).

- M. Hanamori, T. Mizuno, K. Akimoto, H. Nakagawa (1992) on photo-stability analysis (source).

科学的研究の応用

1. Role as A3 Adenosine Receptor Ligands

Ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate and related compounds have been explored for their potential as ligands at human A3 adenosine receptors. Research indicates that certain ethyl group substitutions can significantly increase affinity for these receptors. These findings are crucial for developing new therapeutic agents targeting the A3 adenosine receptor, which plays a role in various physiological processes (Ozola et al., 2003).

2. Crystal Structure Analysis

Studies involving the crystal structure of related compounds, such as azilsartan methyl ester ethyl acetate hemisolvate, provide insights into the molecular conformation and interactions of these complex molecules. Understanding the crystal structure is essential for drug design and predicting the behavior of these compounds in biological systems (Li et al., 2015).

3. Antiviral and Cytostatic Potential

Some derivatives of this compound have been evaluated for their biological activity, particularly against viruses like varicella-zoster virus (VZV) and human cytomegalovirus (HCMV). The results suggest modest activity, indicating potential therapeutic applications in antiviral treatments (Hořejší et al., 2006).

4. Investigating Antioxidant Properties

Some research has delved into the antioxidant properties of related compounds, particularly those derived from natural sources like seaweed. These studies highlight the potential use of these compounds as antioxidants in various applications, including pharmaceutical and food industries (Chakraborty et al., 2016).

5. Binding Affinity Studies

Investigations into the binding affinity of similar compounds at adenosine receptors enhance our understanding of their potential therapeutic applications. This research contributes to the development of new drugs with improved efficacy and selectivity for specific receptor subtypes (Baraldi et al., 2011).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves the condensation of 4-methoxybenzaldehyde with 2-aminomethyl-1-methylimidazo[2,1-f]purin-7(8H)-one, followed by cyclization with phenylacetic acid and ethyl chloroacetate. The resulting product is then subjected to a series of reactions to yield the final compound.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-aminomethyl-1-methylimidazo[2,1-f]purin-7(8H)-one", "phenylacetic acid", "ethyl chloroacetate" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2-aminomethyl-1-methylimidazo[2,1-f]purin-7(8H)-one in the presence of acetic acid and refluxing in ethanol to yield 8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenylimidazo[2,1-f]purin-3(2H,4H,8H)-one.", "Step 2: Cyclization of the product from step 1 with phenylacetic acid and ethyl chloroacetate in the presence of triethylamine and refluxing in ethanol to yield ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate.", "Step 3: Reduction of the nitro group in the product from step 2 with hydrogen gas and palladium on carbon catalyst in the presence of ethanol to yield ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetohydrazide.", "Step 4: Acetylation of the product from step 3 with acetic anhydride and pyridine in the presence of dichloromethane to yield ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate." ] } | |

CAS番号 |

123980-49-4 |

製品名 |

ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |

分子式 |

C25H23N5O5 |

分子量 |

473.489 |

IUPAC名 |

ethyl 2-[6-(4-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |

InChI |

InChI=1S/C25H23N5O5/c1-4-35-20(31)15-29-23(32)21-22(27(2)25(29)33)26-24-28(21)14-19(16-8-6-5-7-9-16)30(24)17-10-12-18(34-3)13-11-17/h5-14H,4,15H2,1-3H3 |

InChIキー |

BWSWZJZGVZEKLC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)OC)C5=CC=CC=C5)N(C1=O)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B2487790.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2487796.png)

![4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2487798.png)

![(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone](/img/structure/B2487801.png)

![5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2487802.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2487806.png)

![2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2487807.png)